Structural Divergence from HCV NS5B Inhibitor Scaffolds
The target compound differs from the (2S,4S)-1-(4-trifluoromethyl-benzoyl)-pyrrolidine-2,4-dicarboxylic acid HCV NS5B inhibitor scaffold. The inhibitor features two carboxylate groups at the 2- and 4-positions of the pyrrolidine ring, which are critical for its inhibitory activity (IC50 = 7,600 nM) [1][2]. In contrast, 2034249-80-2 contains a 2H-1,2,3-triazole ring at the 3-position and lacks any carboxylate functionality. This fundamental structural difference suggests a distinct biological target profile and synthetic utility.
| Evidence Dimension | Pyrrolidine ring substitution pattern |
|---|---|
| Target Compound Data | 2H-1,2,3-Triazole at 3-position; no carboxylate groups. |
| Comparator Or Baseline | (2S,4S)-1-(4-Trifluoromethyl-benzoyl)-pyrrolidine-2,4-dicarboxylic acid: two carboxylate groups at 2- and 4-positions. |
| Quantified Difference | Complete substitution pattern change; target lacks the known pharmacophoric elements for HCV NS5B inhibition. |
| Conditions | Structural analysis (2D structure comparison). |
Why This Matters
This structural divergence means the compound cannot be used as a direct substitute for existing HCV inhibitor scaffolds, but may serve as a novel starting point for targeting different enzymes or receptors where triazole engagement is desired.
- [1] BindingDB Entry BDBM50162508: ((2S,4S)-1-(4-Trifluoromethyl-benzoyl)-pyrrolidine-2,4-dicarboxylic acid). IC50 = 7.60E+3 nM for HCV NS5B. View Source
- [2] Burton, G.; Ku, T. W.; Carr, T. J.; et al. Bioorg. Med. Chem. Lett. 2005, 15 (6), 1553–1556. View Source
